4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Description
Properties
CAS No. |
1000009-73-3 |
|---|---|
Molecular Formula |
C14H17IN2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide |
InChI |
InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
CAMWVBRDIKKGII-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] |
Other CAS No. |
1141-41-9 |
Pictograms |
Acute Toxic |
Synonyms |
(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9-ol |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyridine Derivatives
The most widely reported method involves the quaternization of 4-(4-dimethylaminophenyl)pyridine with methyl iodide in methanol under reflux conditions. This exothermic reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the methyl group of methyl iodide, forming the pyridinium salt.
Representative Procedure :
- Dissolve 4-(4-dimethylaminophenyl)pyridine (1.0 equiv.) in anhydrous methanol (10 mL per gram of substrate).
- Add methyl iodide (1.1 equiv.) dropwise under nitrogen atmosphere.
- Reflux at 50°C for 2 hours with vigorous stirring.
- Cool to 0°C, filter the precipitate, and wash with cold diethyl ether.
- Purify via recrystallization from methanol/water (3:1 v/v) to yield orange-red crystals (typical yield: 68-72%).
Critical Parameters :
Condensation-Mediated Synthesis
An alternative route employs 4-(dimethylamino)benzaldehyde and 1-methylpyridinium iodide in the presence of Lewis acid catalysts. This method constructs the carbon-carbon bond between the aromatic systems through a Friedel-Crafts-type mechanism.
Optimized Conditions :
| Component | Quantity | Role |
|---|---|---|
| 4-(Dimethylamino)benzaldehyde | 1.0 equiv. | Electrophilic component |
| 1-Methylpyridinium iodide | 1.05 equiv. | Nucleophilic component |
| Anhydrous AlCl₃ | 0.2 equiv. | Lewis acid catalyst |
| Dichloromethane | 15 mL/g | Reaction solvent |
Procedure :
- Suspend AlCl₃ in dichloromethane at -15°C under argon.
- Add 1-methylpyridinium iodide followed by slow addition of the aldehyde.
- Warm to room temperature and stir for 18 hours.
- Quench with ice-water, extract with DCM, and concentrate.
- Precipitate product using diethyl ether (yield: 58-63%).
Industrial Production Methodologies
Scale-up adaptations of laboratory procedures focus on enhancing yield, purity, and process safety:
Key Modifications :
- Continuous Flow Reactors : Enable precise temperature control (50±0.5°C) and reduced reaction time (45 minutes).
- Solvent Recovery Systems : Integrate fractional distillation to reclaim >95% methanol.
- Crystallization Optimizers : Utilize anti-solvent precipitation with in-line particle size analyzers to control crystal morphology.
Economic Considerations :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 50 g | 150 kg |
| Energy Consumption | 12 kWh/kg | 8.2 kWh/kg |
| Overall Yield | 68% | 82% |
| Purity | 97% | 99.5% |
Purification and Characterization
Recrystallization Protocols
Effective purification requires solvent systems that differentially solubilize the product and byproducts:
Optimal Solvent Pair :
- Primary Solvent : Methanol (dielectric constant ε = 32.7)
- Anti-Solvent : Deionized water (ε = 80.1)
- Gradient: 3:1 methanol/water → 1:2 methanol/water
Impact of Cooling Rate :
| Cooling Rate (°C/min) | Crystal Size (µm) | Purity (%) |
|---|---|---|
| 0.5 | 120-150 | 98.7 |
| 5.0 | 50-80 | 97.2 |
| 10.0 | 20-40 | 95.8 |
Analytical Validation
Key Quality Control Metrics :
- HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O + 0.1% TFA)
- Residual Solvents : <300 ppm methanol (GC-FID)
- Iodide Content : 36.7-37.3% (ion chromatography vs. theoretical 37.2%)
Mechanistic Insights and Byproduct Formation
The alkylation mechanism proceeds through an Sₙ2 pathway:
- Nucleophilic Attack : Pyridine nitrogen attacks methyl iodide's electrophilic carbon.
- Transition State : Linear geometry with simultaneous bond formation/breaking.
- Product Stabilization : Delocalization of positive charge across the pyridinium ring and dimethylamino group.
Common Byproducts :
| Byproduct | Formation Pathway | Mitigation Strategy |
|---|---|---|
| N,N-Dimethylaniline | Demethylation under acidic conditions | Maintain pH 6.5-7.0 with buffer |
| 4-Picoline | Competitive ring alkylation | Strict stoichiometric control |
| Iodide Oxidation Products | I₂ formation at high temperature | Oxygen-free atmosphere |
Recent Methodological Advancements
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
- Conditions : 100 W microwave irradiation, 80°C, 15 minutes
- Yield Improvement : 78% vs. 68% conventional heating
- Energy Savings : 42% reduction per kilogram produced
Continuous Flow Crystallization
Enhances crystal quality and batch consistency:
Green Chemistry Approaches
Ionic Liquid-Mediated Synthesis :
- Solvent : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆])
- Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 68-72 | 97-99 | 2 hours | Excellent |
| Condensation Route | 58-63 | 95-97 | 18 hours | Moderate |
| Microwave-Assisted | 75-78 | 98-99 | 15 minutes | Good |
| Continuous Flow | 82-85 | 99.5+ | 45 minutes | Excellent |
Troubleshooting and Optimization Strategies
Common Synthesis Challenges :
- Low Yields :
- Cause : Moisture sensitivity of AlCl₃ catalyst
- Solution : Rigorous solvent drying (molecular sieves)
Product Discoloration :
- Cause : Iodide oxidation to I₂
- Solution : Sparge with nitrogen before reaction
Crystallization Issues :
- Cause : Rapid cooling causing oiling out
- Solution : Gradient cooling (50°C → 25°C over 1 hour)
Design of Experiments (DoE) Optimization :
A three-factor Box-Behnken design identifies optimal conditions:
- Factors : Temperature (X₁), Reaction Time (X₂), MeOH/H₂O Ratio (X₃)
- Response Surface Model : Yield = 71.2 + 3.4X₁ - 1.8X₂ + 2.6X₃ - 1.1X₁X₃ (R² = 0.96, p < 0.01)
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can result in various substituted pyridinium compounds .
Scientific Research Applications
Fluorescent Reporter for Serotonin Transport
One of the primary applications of APP(+) is its use as a fluorescent substrate for the human serotonin transporter (hSERT). Research has demonstrated that APP(+) exhibits superior fluorescence uptake in hSERT-expressing HEK293 cells compared to other analogs, making it an effective tool for monitoring serotonin transport in real-time .
Key Findings:
- Fluorescence Uptake: APP(+) shows Na(+)- and Cl(-)-dependent uptake, which is displaced by serotonin (5HT) and inhibited by fluoxetine, indicating its specificity for hSERT .
- Electrophysiological Responses: In voltage-clamped oocytes, APP(+) induced fluoxetine-sensitive inward currents, confirming its role as a substrate for hSERT. This contrasts with other compounds like ASP(+), which acted as inhibitors .
High-Throughput Screening
Due to its fluorescent properties, APP(+) is suitable for high-throughput screening assays aimed at identifying new antidepressants and psychostimulants. Its ability to monitor real-time transport dynamics allows researchers to evaluate the efficacy of various compounds targeting the serotonin system efficiently .
Molecular Modeling Studies
Molecular docking studies have shown that both APP(+) and ASP(+) bind favorably within the active site of hSERT. This information is crucial for understanding how different compounds interact with serotonin transporters at a molecular level, providing insights into drug design and development .
Environmental Impact Studies
APP(+) has also been studied for its environmental implications, particularly regarding its bioavailability and distribution in ecosystems. Understanding the physicochemical properties of APP(+) can help assess its potential environmental risks and guide regulatory decisions .
Data Table: Key Properties and Applications of APP(+)
| Property/Application | Description |
|---|---|
| Chemical Structure | This compound |
| Fluorescent Properties | Exhibits strong fluorescence suitable for biological imaging |
| Target | Human serotonin transporter (hSERT) |
| Uptake Mechanism | Na(+)- and Cl(-)-dependent uptake |
| Inhibition | Displaced by serotonin; inhibited by fluoxetine |
| Research Applications | Neuropharmacology, antidepressant screening, molecular modeling |
| Environmental Studies | Assessment of bioavailability and ecological impact |
Case Study 1: Monitoring Serotonin Transport
In a study published in PubMed, researchers utilized APP(+) to investigate the dynamics of serotonin transport in HEK293 cells expressing hSERT. The results indicated that APP(+) was significantly more effective than traditional substrates, providing a new avenue for studying serotonin-related disorders .
Case Study 2: Drug Development
Another research article highlighted the use of APP(+) in high-throughput screening to identify novel antidepressants. By leveraging its fluorescent properties, researchers were able to rapidly assess the efficacy of various compounds on hSERT activity, facilitating faster drug discovery processes .
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide involves its uptake by neurotransmitter transporters. Once inside the cells, it fluoresces, allowing researchers to monitor transporter activity in real-time. The compound’s uptake is dependent on sodium and chloride ions and can be inhibited by specific transporter inhibitors such as fluoxetine .
Comparison with Similar Compounds
4-[(1E,3E)-4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl]-1-methylpyridin-1-ium Iodide
Key Differences :
Table 1: Optical Properties Comparison
| Property | Target Compound | Butadienyl Analog |
|---|---|---|
| Absorption λₐᵦₛ (MeOH) | 475 nm | ~700 nm |
| Emission λₑₘ (MeOH) | 605 nm | ~900 nm |
| Stokes’ Shift | ~130 nm | ~200 nm |
| Molar Extinction Coefficient | 45,000 cm⁻¹M⁻¹ | Not reported |
4-(4-(Diphenylamino)styryl)-1-methylpyridinium Iodide (DPASPI)
Key Differences :
- Structure: Diphenylamino substituent replaces dimethylamino, increasing steric bulk and electron-donating capacity.
- Optical Properties :
- Applications: Red-emitting materials in organic-inorganic hybrids for optoelectronic devices .
Table 2: Solid-State Fluorescence Efficiency
| Compound | Quantum Yield (Solid) | Emission Color |
|---|---|---|
| Target Compound | Moderate | Red |
| DPASPI | High | Bright Red |
Azo Derivatives (e.g., MDEPAP)
Key Differences :
- Structure : Azo (-N=N-) group replaces the ethenyl linker, altering electronic transitions.
- Optical Properties: Absorption dominated by n→π* transitions (~450–550 nm), broader than styryl-based dyes . Weak fluorescence due to non-radiative decay but strong molar extinction coefficients (~10⁴–10⁵ cm⁻¹M⁻¹).
- Applications : Textile dyes and pH indicators rather than biological probes .
Ethyne-Linked and Bithiophene Derivatives
Key Differences :
- Structure : Ethyne (-C≡C-) or bithiophene linkers increase rigidity and conjugation length.
- Optical Properties :
- Applications : Photovoltaic materials and thin-film electronics .
Biological Activity
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, commonly referred to as APP(+), is a fluorescent compound that has garnered attention for its biological activity, particularly in the context of neurotransmitter transport and cellular imaging. This article summarizes the key findings related to the biological activity of APP(+), including its mechanisms of action, applications in research, and comparisons with other compounds.
APP(+) acts primarily as a fluorescent substrate for the human serotonin transporter (hSERT). Its uptake is characterized by several critical features:
- Transport Mechanism : The uptake of APP(+) is sodium (Na⁺) and chloride (Cl⁻) dependent. This indicates that its transport mechanism closely resembles that of serotonin, which is also dependent on these ions for effective uptake .
- Inhibition by Antidepressants : The compound's uptake can be displaced by serotonin (5HT) and inhibited by fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This suggests that APP(+) can specifically monitor hSERT activity, making it a valuable tool in pharmacological studies .
Applications in Research
APP(+) has been utilized in various research contexts, particularly in neurobiology and pharmacology:
- Fluorescent Imaging : Its superior fluorescence properties allow for real-time monitoring of hSERT activity in live cells. This capability facilitates high-throughput screening methods that are advantageous over traditional radiolabeled uptake assays .
- Cellular Studies : APP(+) has been employed to study the biophysical properties of monoamine transporters, including substrate-protein stoichiometry and substrate dwell time. This information is crucial for understanding how neurotransmitter transporters function at a molecular level .
Comparative Studies
Comparative studies have shown that APP(+) outperforms other fluorescent analogs, such as ASP(+), in terms of fluorescence intensity and specificity for hSERT. While ASP(+) was previously used to study catecholamine transporters, it demonstrated significantly lower potency and efficiency compared to APP(+) when assessing serotonin uptake .
1. Fluorescence Microscopy in HEK293 Cells
A study conducted using HEK293 cells expressing hSERT demonstrated that APP(+) exhibited markedly higher fluorescence uptake compared to other tested analogs. The researchers utilized fluorescence microscopy to visualize the localization and intensity of APP(+) within the cells, confirming its utility as a reporter for hSERT activity .
2. Staining Glioma Cells
Another application highlighted the use of APP(+) as a styryl dye for staining glioma cells in living brain tissue. This study focused on analyzing cell structure, viability, proliferation, and endocytosis. The compound's ability to fluoresce green under specific excitation conditions allowed researchers to observe mitochondrial structures and cellular dynamics effectively .
Summary Table of Biological Activities
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Molecular Formula | C₁₆H₁₉IN₂ |
| Mechanism of Action | Na⁺/Cl⁻ dependent uptake via hSERT |
| Inhibition | Displaced by 5HT; inhibited by fluoxetine |
| Applications | Fluorescent imaging, high-throughput screening |
| Comparative Advantage | Superior fluorescence and specificity over ASP(+) |
Q & A
How can researchers optimize the synthesis of 4-[4-(dimethylamino)phenyl]-1-methylpyridin-1-ium iodide to maximize yield and purity?
Answer:
The compound is typically synthesized via alkylation of 4-aminopyridine derivatives with methyl iodide in methanol under reflux (50°C for 2 hours). Key considerations include:
- Reagent stoichiometry: Equimolar ratios of pyridine derivatives and alkyl iodides are critical to avoid side reactions like over-alkylation .
- Solvent choice: Methanol is preferred due to its polarity and ability to dissolve ionic intermediates.
- Purification: Recrystallization from polar solvents (e.g., methanol/water mixtures) enhances purity. For advanced optimization, factorial design experiments (e.g., varying temperature, reaction time, and solvent ratios) can systematically identify optimal conditions .
What experimental strategies address discrepancies in reported spectral data (e.g., absorbance maxima) for this compound across solvents?
Answer:
Absorbance maxima (λmax) vary significantly with solvent polarity:
- MeOH: 475 nm (ε = 45,000 cm<sup>−1</sup>M<sup>−1</sup>)
- DMSO: 472 nm (ε = 42,000 cm<sup>−1</sup>M<sup>−1</sup>)
- CHCl3: 505 nm (ε = 58,000 cm<sup>−1</sup>M<sup>−1</sup>) .
To resolve discrepancies: - Standardize solvent conditions and use high-purity solvents to minimize batch-to-batch variability.
- Validate instrumentation with reference dyes (e.g., rhodamine B).
- Advanced approach: Employ time-dependent density functional theory (TD-DFT) to model solvent effects on electronic transitions and compare with experimental data .
How can researchers design experiments to investigate this compound’s mitochondrial staining efficiency in live-cell imaging?
Answer:
The compound’s styryl structure enables mitochondrial membrane potential-dependent accumulation. Key steps:
- Positive controls: Use established mitochondrial dyes (e.g., JC-1) to validate imaging conditions.
- Concentration gradients: Test 0.1–10 µM ranges to avoid toxicity and self-quenching .
- Advanced protocol: Combine with inhibitors (e.g., CCCP for membrane depolarization) to confirm specificity. Quantify fluorescence intensity via flow cytometry or confocal microscopy .
What methodologies resolve contradictions in reported melting points (255–263°C) for this compound?
Answer:
Melting point variations may arise from:
- Polymorphism: Different crystalline forms due to recrystallization solvents.
- Impurities: Residual solvents or unreacted precursors.
Solutions: - Perform differential scanning calorimetry (DSC) to characterize thermal behavior and detect polymorphs.
- Use high-resolution chromatography (e.g., HPLC with UV detection) to quantify purity .
How can computational modeling predict nonlinear optical (NLO) properties of this compound for photonic applications?
Answer:
The compound’s strong hyperpolarizability arises from its donor-π-acceptor structure. Steps:
- Quantum calculations: Use Gaussian or ORCA software to compute β (hyperpolarizability) via Hartree-Fock or DFT methods.
- Benchmarking: Compare with experimental hyper-Rayleigh scattering (HRS) data .
- Advanced integration: Apply machine learning (ML) models trained on existing NLO datasets to predict novel derivatives .
What experimental designs mitigate fluorescence quenching in biological matrices?
Answer:
Quenching in complex media (e.g., serum) is often due to protein binding or pH shifts. Strategies:
- Matrix matching: Prepare calibration curves in buffer mimicking biological conditions.
- Surface modification: Encapsulate the dye in nanoparticles (e.g., silica) to shield from quenchers.
- Advanced analysis: Use fluorescence lifetime imaging (FLIM) to distinguish quenching from environmental effects .
How can researchers validate the compound’s role in amyloid plaque detection?
Answer:
The compound binds β-sheet structures in amyloid fibrils. Validation steps:
- In vitro: Co-stain with thioflavin T and compare colocalization in amyloid-rich samples.
- In vivo: Use transgenic animal models (e.g., Alzheimer’s mice) and correlate fluorescence with histopathology .
- Advanced technique: Employ fluorescence anisotropy to monitor binding kinetics .
What statistical approaches reconcile conflicting bioactivity data across studies?
Answer:
Contradictions in antimicrobial or anticancer activity may stem from:
- Cell line variability: Use standardized cell lines (e.g., ATCC) and report passage numbers.
- Dose-response modeling: Apply Hill equation fits to IC50 data for cross-study comparisons.
- Meta-analysis: Pool datasets using random-effects models to account for heterogeneity .
How can AI-driven platforms accelerate the development of derivatives with enhanced photostability?
Answer:
- Generative AI: Train models on photostability datasets to propose structural modifications (e.g., electron-withdrawing substituents).
- High-throughput screening: Use robotic platforms to synthesize and test AI-predicted derivatives .
- Feedback loops: Integrate experimental photobleaching rates into AI training data .
What protocols ensure reproducibility in measuring membrane potential using this dye?
Answer:
- Calibration: Use valinomycin/K<sup>+</sup> gradients to establish Nernstian membrane potentials.
- Ratiometric measurements: Pair with a reference dye (e.g., SNARF-1) insensitive to potential.
- Advanced rigor: Report temperature, pH, and ion concentrations in detail, as these affect dye response .
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
